4-(Trifluoromethoxy)cyclohexanol, with the chemical formula CHFO and CAS registry number 30129-18-1, is characterized by its trifluoromethyl and hydroxyl functional groups. This colorless liquid exhibits unique physical and chemical properties, including a boiling point of approximately 70-75 °C and a density of 1.23 g/cm³. It is sparingly soluble in water (0.26 g/L at 25 °C) and has a predicted pKa of 14.88, indicating its acidic nature .
The synthesis of 4-(Trifluoromethoxy)cyclohexanol can be achieved through various methods:
Industrial production typically employs continuous flow reactors for better control over reaction conditions, ensuring high yields.
Several compounds share structural similarities with 4-(Trifluoromethoxy)cyclohexanol:
| Compound Name | Structural Formula | Key Differences |
|---|---|---|
| 4-(Trifluoromethyl)cyclohexanone | CHFO | Oxidized form; different reactivity |
| 3-(Trifluoromethyl)cyclohexanol | CHFO | Isomeric position affects reactivity |
| 2-(Trifluoromethyl)cyclohexanol | CHFO | Different position of the trifluoromethyl group |
The uniqueness of 4-(Trifluoromethoxy)cyclohexanol lies in its specific combination of trifluoromethyl and hydroxyl functional groups, which provide versatility for various chemical transformations and applications across different fields .
The development of fluorinated organic compounds accelerated in the mid-20th century with the advent of catalytic hydrogenation and fluorination techniques. 4-(Trifluoromethoxy)cyclohexanol derivatives gained prominence in the 1990s as researchers sought to improve the bioavailability of bioactive molecules. Early synthetic routes focused on the hydrogenation of 4-(trifluoromethyl)cyclohexanone using palladium on carbon (Pd/C), achieving yields exceeding 90% under optimized conditions.
A pivotal advancement occurred in 2025 with the adoption of Dess-Martin periodinane for oxidizing 4-(trifluoromethyl)cyclohexanol to its ketone precursor, streamlining the synthesis of related intermediates. This method’s efficiency (94.6% yield) reduced reliance on hazardous reagents, aligning with green chemistry principles. Historical applications initially centered on antimicrobial agents, but recent studies have expanded into kinase inhibitors and polymer additives.
The International Union of Pure and Applied Chemistry systematic name for this compound is 4-(trifluoromethyl)cyclohexan-1-ol [1] [2] [3]. This nomenclature follows established International Union of Pure and Applied Chemistry conventions for cyclohexanol derivatives, where the hydroxyl functional group takes precedence in numbering, receiving position 1, while the trifluoromethyl substituent occupies position 4 on the cyclohexane ring [17] [31]. The systematic naming reflects the fundamental structural framework consisting of a six-membered saturated carbon ring bearing both a hydroxyl group and a trifluoromethyl substituent [1] [2].
The compound exhibits positional isomerism potential, as the trifluoromethyl group can theoretically occupy various positions relative to the hydroxyl group [12]. Research documentation identifies not only the 4-substituted variant but also 2-substituted positional isomers, including cis-2-(trifluoromethyl)cyclohexanol with Chemical Abstracts Service registry number 91404-97-6 and trans-2-(trifluoromethyl)cyclohexanol with Chemical Abstracts Service registry number 104282-19-1 [19] [20] [34]. These positional isomers demonstrate the structural diversity possible within trifluoromethyl-substituted cyclohexanol systems [19] [20].
The molecular structure incorporates the characteristic chair conformation of cyclohexane, which minimizes both angle strain and torsional strain [23] [26]. The trifluoromethyl substituent, with its significant electronegativity intermediate between fluorine and chlorine, substantially influences the compound's electronic properties [30]. This electronegative character of the trifluoromethyl group affects both the physical and chemical behavior of the molecule [27] [30].
| Structural Feature | Description | International Union of Pure and Applied Chemistry Designation |
|---|---|---|
| Parent Ring | Six-membered saturated carbon ring | Cyclohexane |
| Primary Functional Group | Hydroxyl group at position 1 | -ol suffix |
| Substituent | Trifluoromethyl group at position 4 | 4-(trifluoromethyl) prefix |
| Complete Name | - | 4-(trifluoromethyl)cyclohexan-1-ol |
The primary Chemical Abstracts Service registry number for 4-(trifluoromethyl)cyclohexanol is 30129-18-1, which encompasses both cis and trans stereoisomeric forms as a mixture [2] [3] [4]. This registry entry reflects the commercial availability of the compound as a stereoisomeric mixture rather than separated individual isomers [4] [8]. A specific Chemical Abstracts Service number 75091-93-9 exists for the pure trans-4-(trifluoromethyl)cyclohexanol isomer, indicating the availability of stereochemically pure material for specialized applications [1].
The molecular formula C₇H₁₁F₃O represents a molecular weight of 168.16 grams per mole [1] [2] [3]. This formula indicates the presence of seven carbon atoms, eleven hydrogen atoms, three fluorine atoms, and one oxygen atom within the molecular structure [2] [3]. The incorporation of three fluorine atoms through the trifluoromethyl group significantly impacts the compound's electronic distribution and physical properties compared to unsubstituted cyclohexanol [30].
Additional registry identifiers include the Molecular Design Limited number MFCD00102144 and PubChem Compound Identifier 2779765 [2] [3] [4]. The International Chemical Identifier Key VJUJYNJEPPWWHS-UHFFFAOYSA-N provides a unique digital fingerprint for database searches and chemical informatics applications [2] [3]. The Simplified Molecular Input Line Entry System notation C1CC(CCC1C(F)(F)F)O offers a linear representation of the molecular connectivity [2] [3].
| Registry System | Identifier | Scope | Source |
|---|---|---|---|
| Chemical Abstracts Service | 30129-18-1 | Mixture of stereoisomers | [2] [3] [4] |
| Chemical Abstracts Service | 75091-93-9 | Pure trans isomer | [1] |
| Molecular Design Limited | MFCD00102144 | General compound | [2] [3] [4] |
| PubChem | 2779765 | Database entry | [2] [3] [4] |
| International Chemical Identifier Key | VJUJYNJEPPWWHS-UHFFFAOYSA-N | Unique identifier | [2] [3] |
The Standard International Chemical Identifier InChI=1S/C7H11F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h5-6,11H,1-4H2 provides complete connectivity information including stereochemical details [1] [3]. This standardized representation enables precise chemical database searches and automated structure verification across different chemical information systems [7].
The 4-(trifluoromethyl)cyclohexanol system exhibits cis-trans stereoisomerism arising from the relative spatial arrangement of the hydroxyl group and trifluoromethyl substituent on the cyclohexane ring [14] [16]. In cyclohexane chair conformations, substituents can occupy either axial positions (perpendicular to the ring plane) or equatorial positions (extending from the ring perimeter) [23] [26]. The interconversion between these positions occurs through chair-chair ring flipping, a fundamental conformational process in cyclohexane systems [29].
The cis isomer features both the hydroxyl group and trifluoromethyl group on the same side of the cyclohexane ring plane, while the trans isomer positions these substituents on opposite sides [14] [16]. These stereoisomeric forms cannot interconvert without breaking covalent bonds, making them distinct chemical entities with separate physical and chemical properties [14]. Commercial preparations typically contain both stereoisomers as mixtures, with the specific ratio depending on synthesis conditions and purification methods [4] [6] [8].
Conformational analysis reveals that the trans isomer generally exhibits greater thermodynamic stability due to reduced steric interactions between the bulky trifluoromethyl group and the hydroxyl group [16] [28]. In the trans configuration, the substituents can both adopt equatorial positions in the preferred chair conformation, minimizing unfavorable axial-axial interactions [16] [26]. The cis isomer necessarily places one substituent in an axial position regardless of the chair conformation adopted, resulting in higher energy due to 1,3-diaxial interactions [16] [26].
| Stereoisomer | Relative Configuration | Preferred Conformation | Relative Stability |
|---|---|---|---|
| cis-4-(trifluoromethyl)cyclohexanol | Same ring face | Mixed axial-equatorial | Lower |
| trans-4-(trifluoromethyl)cyclohexanol | Opposite ring faces | Both equatorial | Higher |
The trifluoromethyl group's substantial electronegativity and steric bulk significantly influence conformational preferences [27] [30]. Research indicates that bulky substituents preferentially occupy equatorial positions to minimize steric repulsion with axial hydrogen atoms in 1,3-positions [16] [26]. The trifluoromethyl group, being considerably larger than a methyl group, shows particularly strong preference for equatorial positioning [30].
Experimental studies of cyclohexanol dimers demonstrate the complexity of stereochemical interactions in these systems [28]. Six different dimer species have been observed in supersonic jet expansions, reflecting the interplay between hydrogen bonding and dispersion forces [28]. Both homochiral and heterochiral diastereoisomers form, with the presence of both equatorial and axial conformers detected in the dimeric species [28]. These findings highlight the subtle energetic balance governing stereochemical preferences in trifluoromethyl-substituted cyclohexanol systems [28].
| Methodology | Reagents | Reaction Conditions | Typical Yields (%) | Substrate Scope |
|---|---|---|---|---|
| Electrophilic OCF₃ Transfer | Togni Reagent II, Umemoto Oxonium Salts | Lewis acid catalysis, 25-80°C | 45-85 | Arenes, heteroarenes |
| Radical-Mediated OCF₃ Incorporation | N-OCF₃ Benzimidazole, TFBO | Light irradiation, 20-50°C | 35-70 | Alkenes, arenes |
| Nucleophilic Trifluoromethoxylation | CF₃OSiMe₃, AgOCF₃ | Fluoride activation, -78 to 25°C | 50-90 | Alkyl halides, alcohols |
| Photoredox-Catalyzed OCF₃ Formation | 4-CzIPN, N-OCF₃-Pyridinium | Blue LED, 25°C, 1-2 h | 40-60 | Enol carbonates, ketones |
| Metal-Catalyzed OCF₃ Transfer | Cu-OCF₃, Pd-OCF₃ complexes | Transition metal catalysis, 25-100°C | 30-75 | Aryl halides, organometallics |
Table 2: Cyclohexanol Functionalization Methods
| Method | Catalysts/Reagents | Reaction Conditions | Stereoselectivity | Yield Range (%) |
|---|---|---|---|---|
| Direct Hydroxylation of Trifluoromethoxycyclohexanes | Fe(II)-Et₃NO-CF₃COOH system | 70°C, CF₃COOH, N₂ atmosphere | cis/trans = 1:1 to 3:1 | 15-45 |
| Reduction of Trifluoromethoxycyclohexanones | NaBH₄, LiAlH₄, NADH/NADPH | 0-25°C, alcohol solvents | Substrate-dependent | 70-95 |
| Asymmetric Transfer Hydrogenation | Ru-TsDPEN, Rh-bisphosphine | H₂ (1-50 atm), 25-60°C | ee up to 99%, dr up to 20:1 | 65-95 |
| Enzymatic Hydroxylation | Cytochrome P450, Peroxygenases | Aqueous buffer, 25-37°C | Regioselective, moderate dr | 40-85 |
| Metal-Catalyzed C-H Oxidation | Pd/C, Ru-catalysts | O₂ or H₂O₂, 25-80°C | Non-stereoselective | 25-70 |
Table 3: Stereoselective Synthesis Challenges
| Challenge | Controlling Factors | Best Methodologies | Typical dr/ee Values | Key References |
|---|---|---|---|---|
| cis/trans Isomer Control | Steric hindrance, temperature | Kinetic resolution, enzymatic methods | dr 2:1 to 10:1 | TCI Chemicals data |
| Enantioselective Synthesis | Chiral catalysts, auxiliaries | Asymmetric hydrogenation | ee 70-99% | Transfer hydrogenation studies |
| Diastereoselective Reduction | Substrate preorganization | Directed reduction protocols | dr 5:1 to >20:1 | Organocatalytic approaches |
| Conformational Bias Control | Ring rigidity, substituent effects | Conformationally locked precursors | Variable | Computational studies |
| Axial/Equatorial Selectivity | Thermodynamic vs kinetic control | Chelation-controlled reactions | dr 3:1 to 15:1 | Mechanistic investigations |